![molecular formula C22H23NO5 B2761190 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid CAS No. 2137692-21-6](/img/structure/B2761190.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

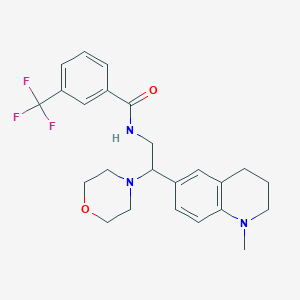

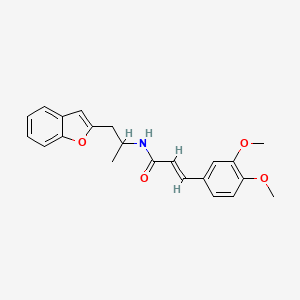

The molecular formula of this compound is C22H23NO4 . The InChI key, which is a unique identifier for chemical substances, is JFQZUENRKJILBT-UHFFFAOYSA-N . This information can be used to further analyze the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid is 365.43 . It is a solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación

Peptide Synthesis and Solid-Phase Chemistry

- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid (abbreviated as Fmoc-OA) is widely used in peptide synthesis as an Fmoc-protected amino acid building block. The Fmoc group allows for solid-phase peptide synthesis (SPPS), a powerful method for constructing peptides with high purity and specificity. Researchers utilize Fmoc-OA to create custom peptides for drug development, proteomics, and biochemical studies .

Drug Discovery and Medicinal Chemistry

- Fmoc-OA serves as a crucial intermediate in the synthesis of bioactive compounds. Medicinal chemists use it to design and optimize drug candidates. By incorporating Fmoc-OA into drug scaffolds, researchers can modify pharmacokinetic properties, enhance binding affinity, and improve drug stability. Its versatility makes it valuable in the development of novel pharmaceuticals.

Polymer Chemistry and Materials Science

- Fmoc-OA contributes to the design of functional polymers and materials. Researchers graft it onto polymer chains to introduce specific functionalities, such as biocompatibility or stimuli responsiveness. These modified polymers find applications in drug delivery systems, tissue engineering, and surface coatings.

Organic Synthesis and Chemical Biology

- Chemists employ Fmoc-OA in diverse organic transformations. It participates in reactions like amidation, esterification, and acylation. Additionally, Fmoc-OA derivatives serve as probes for studying enzyme activity, protein-ligand interactions, and cellular processes. Its compatibility with various reaction conditions makes it a versatile tool in chemical biology .

Photolithography and Surface Patterning

- Fmoc-OA has photoprotective properties, allowing it to be used in photolithography and surface patterning. Researchers immobilize Fmoc-OA on surfaces, selectively expose it to UV light, and then remove the Fmoc group. This process creates well-defined patterns for microarrays, biosensors, and microfluidic devices.

Supramolecular Chemistry and Host-Guest Systems

- Fmoc-OA derivatives participate in host-guest interactions. Researchers functionalize it with recognition motifs (e.g., cyclodextrins) to create supramolecular assemblies. These assemblies have applications in drug delivery, molecular sensors, and controlled release systems.

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-21(25)14-27-15-6-5-11-23(12-15)22(26)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOXWUUEUQVHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)

![(1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)

![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)